molecular formula C12H10INO3 B2850694 Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 228728-23-2

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2850694
CAS No.: 228728-23-2
M. Wt: 343.12
InChI Key: NPZATCMFCFASBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate ( 302949-01-5) is a high-purity quinoline derivative supplied for research and development purposes. This compound, with a molecular formula of C12H10INO3 and a molecular weight of 343.12 g/mol, is characterized as an important raw material and intermediate in organic synthesis . Its molecular structure features an iodine atom at the 6-position of the quinoline ring, making it a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . Researchers utilize this compound primarily as a key building block in the synthesis of more complex quinoline-based structures. These structures are of significant interest in medicinal chemistry and materials science for the development of new pharmacologically active molecules. The product is offered with a minimum purity of 98% and should be stored in a dark place, sealed in dry conditions at 2-8°C to maintain stability . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

ethyl 6-iodo-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZATCMFCFASBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945553
Record name Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-23-2
Record name Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the iodination of a quinoline derivative. One common method includes the reaction of 6-iodoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Iodine Position

The iodine atom at position 6 undergoes substitution reactions with nucleophiles under mild conditions. For example:

  • Amine Substitution : Reacting with primary amines (e.g., benzylamine) in the presence of a base (e.g., K₂CO₃) yields 6-aminoquinoline derivatives .

  • Alkyne Coupling : Palladium-catalyzed Sonogashira coupling with terminal alkynes (e.g., ethynyltrimethylsilane) produces 6-alkynyl derivatives, as demonstrated in analogous quinoline systems .

Table 1: Representative Substitution Reactions

ReactantConditionsProductYieldSource
BenzylamineK₂CO₃, DMF, 80°C, 12h6-(Benzylamino)quinoline derivative78%
EthynyltrimethylsilanePd(PPh₃)₄, CuI, Et₃N, DMF, rt6-Ethynylquinoline derivative65%

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group at position 3 is hydrolyzed to a carboxylic acid under basic conditions:

  • Reagents : LiOH·H₂O in THF/H₂O at room temperature .

  • Mechanism : Nucleophilic attack by hydroxide ion followed by acid workup.

Example :
Ethyl esterLiOH H2O THFCarboxylic acid(Yield 87 )\text{Ethyl ester}\xrightarrow{\text{LiOH H}_2\text{O THF}}\text{Carboxylic acid}\quad (\text{Yield 87 })

Participation in Cyclization Reactions

The quinoline scaffold facilitates cyclization under pyrolytic or microwave-assisted conditions:

  • Gould-Jacobs Cyclization : In gas-phase pyrolysis (300–500°C), the compound forms fused heterocycles via iminoketene intermediates .

  • Microwave-Assisted Cyclization : Achieves rapid ring closure in 5–10 minutes with yields >80% .

Key Cyclization Pathways:

  • Formation of iminoketene intermediate

  • Intramolecular cyclization

  • Aromatization to fused quinoline derivatives

Functionalization via Cross-Coupling Reactions

The iodine substituent enables transition metal-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling : With aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst .

  • Heck Reaction : With alkenes (e.g., styrene) to form C–C bonds at position 6 .

Scientific Research Applications

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent(s) Molecular Weight (g/mol) XLogP3 Key Properties/Applications
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-I 343.12 2.5* Antiviral intermediate
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (951006-39-6) 6-I, 8-Me 357.14 3.0 Higher lipophilicity; research use
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6c) 6-Cl 265.68 2.1 Antibacterial precursor
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br 310.14 2.3 Moderate toxicity (GHS Category 3)
Ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate (26892-92-2) 6-CN 256.24 1.8 Electron-withdrawing; antimalarial

*Estimated based on structural similarity to analogues.

Key Observations:

Chlorine/Bromo: Smaller halogens reduce molecular weight and lipophilicity (lower XLogP3), correlating with altered metabolic stability and antibacterial activity . Cyano: The electron-withdrawing nature of the cyano group decreases electron density on the quinoline ring, influencing reactivity in antimalarial derivatives .

Biological Activity

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 302949-01-5) is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an iodine atom at the 6th position and a carboxylate group at the 3rd position of the quinoline ring. The synthesis typically involves the iodination of a quinoline derivative, such as 6-iodoquinoline-3-carboxylic acid, followed by reaction with ethyl chloroformate in the presence of a base like triethylamine.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The mechanism involves interference with DNA replication and inhibition of specific enzymes critical for microbial metabolism.

Anticancer Effects

Research has also highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to intercalate into DNA disrupts replication processes, contributing to its cytotoxic effects on cancer cells.

The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in nucleic acid synthesis and cellular metabolism.
  • DNA Intercalation : By intercalating into DNA, it disrupts replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, enhancing cellular damage in pathogens and cancer cells.

Study on Antimicrobial Activity

A study published in Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for different strains, indicating potent antimicrobial activity.

Anticancer Research

In another study focusing on cancer cell lines, this compound was tested against breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptotic cell populations following treatment.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundIodine at position 6; carboxylic ester groupHighModerate
Ethyl 6-Iodo-8-Methyl-4-Oxo-1,4-DihydroquinolineMethyl group at position 8ModerateLow
7-Chloro-1-Ethyl-6-Fluoro-4-Oxo-DihydroquinolineChlorine at position 7; fluorine at position 6LowHigh

Q & A

Q. What are the standard synthetic routes for Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via iodination of quinoline precursors. A common method involves reacting 6-iodoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine under reflux conditions (60–80°C, 6–8 hours) . Alternative routes include the Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate, promoted by chlorotrimethylsilane (TMSCl) . Optimization focuses on:

  • Temperature control : Higher yields (>80%) are achieved at 80°C.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst use : Bases like triethylamine neutralize HCl byproducts, improving conversion rates .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • X-ray crystallography : Resolves the planar quinoline core (dihedral angle <6° between pyridinone and benzene rings) and iodine positioning .
  • NMR spectroscopy : 1^1H NMR signals at δ 1.35 (triplet, CH3_3) and δ 4.35 (quartet, CH2_2) confirm the ethyl ester group. The iodine atom causes deshielding of adjacent protons (δ 8.2–8.5 ppm for H-5 and H-7) .
  • Mass spectrometry : Molecular ion peak at m/z 343.12 (C12_{12}H10_{10}INO3_3) .

Q. What biological activities are associated with this compound, and how do structural features influence its efficacy?

The compound exhibits moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli) and anticancer potential (IC50_{50}: 25–50 µM in HeLa cells) . Structural determinants include:

  • Iodine at position 6 : Enhances electrophilicity for DNA intercalation.
  • Carboxylate ester : Improves membrane permeability vs. carboxylic acid analogs.
  • Quinoline core : Facilitates intercalation into DNA or enzyme active sites (e.g., topoisomerase inhibition) .

Q. Comparative Bioactivity Table

CompoundAntimicrobial Activity (MIC, µg/mL)Anticancer Activity (IC50_{50}, µM)
Ethyl 6-iodo-4-oxo-quinoline-3-carboxylate8–1625–50
Ethyl 6-bromo analog12–2440–75
Ethyl 8-methyl-6-iodo derivative16–32>100
Data from

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., IC50_{50} variability) may arise from polymorphism or solvatomorphism . For example:

  • Hydrate vs. anhydrous forms : The monohydrate form (observed in crystal structures) shows reduced solubility, altering bioavailability .
  • H-bonding networks : Interactions like N–H⋯O (2.89 Å) stabilize specific conformations, affecting target binding .
    Methodology : Use SHELXL for refinement and compare unit cell parameters (e.g., a = 10.096 Å, b = 14.699 Å for monohydrate ) to correlate crystal packing with activity.

Q. What strategies optimize cross-coupling reactions using the iodine substituent?

The iodine atom enables transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key considerations:

  • Catalyst selection : Pd(PPh3_3)4_4 achieves >90% yield in coupling with arylboronic acids.
  • Solvent/base system : Dioxane/Na2_2CO3_3 minimizes side reactions .
  • Temperature : 100°C for 12 hours balances conversion and catalyst stability.
    Example : Substitution with a pyridinyl group enhances anticancer activity (IC50_{50} drops to 15 µM) .

Q. How are synthetic byproducts or impurities controlled during scale-up?

Industrial-scale synthesis (e.g., continuous flow reactors) addresses:

  • Byproduct formation : Monitoring via HPLC detects intermediates like 6-iodoquinoline-3-carboxylic acid .
  • Purification : Automated column chromatography (silica gel, ethyl acetate/hexane gradient) removes halogenated impurities .
  • Yield optimization : Flow reactors reduce reaction time to 2 hours (vs. 8 hours batchwise) with 95% purity .

Q. Synthetic Method Comparison Table

MethodYield (%)Purity (%)Key Advantage
Reflux with Et3_3N7590Low cost, simple setup
Friedländer (TMSCl)8595High regioselectivity
Continuous flow reactor9098Scalability, reduced time
Data from

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Predicts binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) via iodine-quinoline stacking with GyrB subunit .
  • MD simulations (GROMACS) : Confirms stability of topoisomerase IIα complexes over 100 ns trajectories .
  • QSAR models : Electron-withdrawing groups (e.g., NO2_2) at position 8 improve antimicrobial potency (R2^2 = 0.89) .

Q. How do substituent modifications affect photophysical properties?

Introducing electron-donating groups (e.g., –OCH3_3 at position 7) shifts UV-Vis λmax_{max} from 320 nm to 350 nm, enhancing fluorescence for cellular imaging . Substituent effects are quantified via TD-DFT calculations (B3LYP/6-31G**) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.